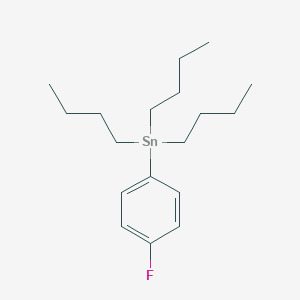

Tributyl(4-fluorophenyl)stannane

Description

Properties

IUPAC Name |

tributyl-(4-fluorophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKMHDTSOPPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31FSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372111 | |

| Record name | tributyl(4-fluorophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17151-47-2 | |

| Record name | tributyl(4-fluorophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tributyl(4-fluorophenyl)stannane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Organostannanes in Modern Synthesis

Tributyl(4-fluorophenyl)stannane is an organotin compound that has carved a significant niche in the landscape of modern organic synthesis. As a member of the organostannane family, it serves as a versatile and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[1][2] Its utility lies in the ability to introduce a fluorophenyl group, a common motif in pharmaceuticals and agrochemicals, with a high degree of control and functional group tolerance.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on practical insights for laboratory professionals.

Core Chemical and Physical Properties

This compound is a solid at room temperature and possesses the chemical and physical properties summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₁FSn | [3] |

| Molecular Weight | 385.15 g/mol | |

| CAS Number | 17151-47-2 | [3] |

| Appearance | Solid | |

| Boiling Point | 364.5 °C at 760 mmHg | N/A |

| Flash Point | 174.3 °C | N/A |

| Density | No data available | |

| Solubility | Insoluble in water, soluble in many organic solvents | N/A |

Key Identifiers:

-

IUPAC Name: this compound[3]

-

InChI: InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;31-3-4-2;/h2-5H;31,3-4H2,2H3;[3]

-

SMILES: CCCC(CCCC)C1=CC=C(C=C1)F[3]

Synthesis of this compound: A Practical Protocol

The synthesis of aryltributylstannanes is most commonly achieved through the reaction of a Grignard reagent with tributyltin chloride. This method offers a reliable and scalable route to the desired product.

Sources

An In-depth Technical Guide to Tributyl(4-fluorophenyl)stannane: Synthesis, Applications, and Safety

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of Tributyl(4-fluorophenyl)stannane (CAS No. 17151-47-2), a key reagent in modern organic chemistry.

Introduction

This compound is an organotin compound that has emerged as a versatile and valuable reagent in organic synthesis. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which are fundamental to the construction of complex organic molecules. Furthermore, its fluorinated phenyl moiety makes it a crucial precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its practical applications and safety considerations, designed to equip researchers with the knowledge to effectively and safely utilize this important chemical entity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in research and development.

Core Properties

| Property | Value | Reference |

| CAS Number | 17151-47-2 | [1][2] |

| Molecular Formula | C18H31FSn | [1][2] |

| Molecular Weight | 385.15 g/mol | |

| Appearance | Solid | |

| IUPAC Name | This compound | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The signals for the butyl groups typically appear as multiplets in the upfield region, while the aromatic protons of the 4-fluorophenyl group will be observed as doublets of doublets in the downfield region, characteristic of a para-substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments within the molecule. Distinct signals will be observed for the butyl carbons and the aromatic carbons of the 4-fluorophenyl ring. The carbon directly attached to the tin atom will show coupling with the tin isotopes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a trialkyltin halide. This method provides a reliable and scalable route to the desired product.

Causality Behind Experimental Choices

The Grignard reaction is a classic and robust method for forming carbon-carbon and carbon-heteroatom bonds. The choice of 1-bromo-4-fluorobenzene as the starting material is due to its commercial availability and the reactivity of the carbon-bromine bond towards magnesium to form the Grignard reagent. Tributyltin chloride is selected as the tin source due to the stability of the resulting tributylstannyl group and its appropriate reactivity in subsequent cross-coupling reactions. The use of an anhydrous solvent, such as tetrahydrofuran (THF), is critical as Grignard reagents are highly reactive towards water.

Experimental Workflow: Grignard Route

Caption: Synthesis of this compound via the Grignard reaction.

Step-by-Step Methodology

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 eq) are placed in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Tributyltin Chloride: The freshly prepared Grignard solution is cooled in an ice bath. A solution of tributyltin chloride (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil. A similar procedure for the synthesis of tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane has been reported.[5]

Applications in Organic Synthesis

This compound is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

The Stille Cross-Coupling Reaction

The Stille reaction is a versatile method for coupling organostannanes with various organic electrophiles, such as aryl halides, triflates, and vinyl halides.[6][7][8] this compound serves as the nucleophilic partner, transferring the 4-fluorophenyl group to the electrophile.

The catalytic cycle of the Stille reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane, this compound, transfers the 4-fluorophenyl group to the Pd(II) complex, with the concomitant formation of a tributyltin halide byproduct. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

This protocol details the Stille coupling of this compound with 4-iodoanisole to synthesize 4-fluoro-4'-methoxybiphenyl.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and anhydrous toluene.

-

Addition of Reagents: Add this compound (1.1 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 110°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes to precipitate the tributyltin fluoride byproduct.

-

Purification: Filter the mixture through a pad of celite, washing with diethyl ether. The combined organic filtrates are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Isolation: The crude product is purified by column chromatography on silica gel to afford 4-fluoro-4'-methoxybiphenyl. A general protocol for the Stille coupling of aryl halides with organostannanes provides a similar workflow.[9]

Application in Positron Emission Tomography (PET) Imaging

The presence of the fluorine atom in this compound makes it a valuable precursor for the synthesis of ¹⁸F-labeled radiotracers for PET imaging. PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in the body.[9]

Synthesis of ¹⁸F-Labeled Tracers

This compound can be used as a precursor for the synthesis of various ¹⁸F-labeled compounds, including amino acid analogs like 4-[¹⁸F]fluorophenylalanine, which are used as PET tracers for tumor imaging.[5][10] The synthesis typically involves a destannylation reaction where the tributyltin group is replaced by the positron-emitting ¹⁸F isotope.

Sources

- 1. This compound | C18H31FSn | CID 2737524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Tributylphenyltin | C18H32Sn | CID 607632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Tributyl(4-fluorophenyl)stannane synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of Tributyl(4-fluorophenyl)stannane

Introduction

Organotin compounds, particularly aryltributylstannanes, are pivotal reagents in modern organic synthesis. Their utility is most prominently showcased in the Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds that is foundational in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable building block, enabling the introduction of a 4-fluorophenyl moiety, a common structural motif in biologically active molecules.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the rationale behind the procedural choices, outlines self-validating analytical checks, and is grounded in authoritative references to ensure both reproducibility and safety.

Critical Safety and Handling Protocols

Organotin compounds exhibit significant toxicity, with effects varying based on the specific structure.[1][2] Triorganotins, the class to which this compound belongs, are the most toxic and can be hazardous through inhalation, ingestion, and dermal contact.[1][3] Strict adherence to safety protocols is not merely recommended; it is imperative.

-

Designated Area : All manipulations involving organotin reagents must be performed within a certified chemical fume hood to prevent inhalation exposure.[4]

-

Personal Protective Equipment (PPE) : A flame-retardant lab coat, chemical splash goggles, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene) are mandatory.[4]

-

Anhydrous Conditions : Organotin hydrides and some halides can react with water to produce flammable or toxic gases.[3] While this compound is relatively stable, its synthesis requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.[4]

-

Waste Disposal : All contaminated glassware, syringes, and chemical waste must be segregated into a clearly labeled, dedicated organotin waste container for proper disposal according to institutional guidelines.[3][4] Glassware should be rinsed with a suitable solvent (e.g., hexanes or toluene) into the waste container before standard cleaning.[4]

-

Emergency Procedures : In case of skin contact, immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[3][5] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3]

Synthesis via Grignard Reaction

The most reliable and widely used method for preparing aryltributylstannanes is the reaction of a corresponding arylmagnesium halide (Grignard reagent) with a trialkyltin halide. This pathway offers high yields and a straightforward procedure.

Reaction Principle and Mechanism

The synthesis is a two-step process. First, an organometallic Grignard reagent, 4-fluorophenylmagnesium bromide, is formed through the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-4-fluorobenzene.[6][7] This reagent effectively acts as a source of the nucleophilic 4-fluorophenyl carbanion.[8][9]

In the second step, this powerful nucleophile attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride leaving group to form the new tin-carbon bond and yield the desired product, this compound.[10][11]

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

Magnesium turnings

-

1-Bromo-4-fluorobenzene (≥99%)

-

Tributyltin chloride (≥96%)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (one small crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes for chromatography (if required)

-

Silica gel (for chromatography, if required)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser and pressure-equalizing dropping funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Argon or nitrogen gas inlet

-

Heating mantle or water bath

-

Separatory funnel

Workflow:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

-

Preparation of Grignard Reagent:

-

Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel under an inert atmosphere.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous ether in the dropping funnel.

-

Add a small portion (~10%) of the bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a single crystal of iodine and warm gently.[12]

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[13]

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure all magnesium has reacted.[13] The solution should appear grayish-brown.

-

-

Reaction with Tributyltin Chloride:

-

Cool the freshly prepared Grignard solution to 0 °C using an ice bath.

-

Add tributyltin chloride (1.05 equivalents), either neat or dissolved in a small amount of anhydrous ether, dropwise to the stirred Grignard solution. The addition is exothermic; maintain the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[10][12] This will hydrolyze any remaining Grignard reagent and precipitate magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (typically using hexanes as the eluent) to yield this compound as a colorless oil.

-

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this purpose.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. The spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.

| Technique | Expected Chemical Shift (δ, ppm) | Key Features and Interpretation |

| ¹H NMR | ~7.4-7.5 (m, 2H)~7.0-7.1 (m, 2H)~1.5-1.6 (m, 6H)~1.2-1.4 (m, 6H)~1.0-1.1 (m, 6H)~0.9 (t, 9H) | Aromatic protons of the 4-fluorophenyl group will appear as multiplets.[15][16] The four distinct methylene groups of the three butyl chains will appear as overlapping multiplets. The terminal methyl groups of the butyl chains will appear as a triplet. |

| ¹³C NMR | ~163 (d, ¹JCF ≈ 248 Hz)~137 (d, ²JCF ≈ 8 Hz)~115 (d, ³JCF ≈ 21 Hz)~29 (t, JSnC)~27 (t, JSnC)~13.7 (s)~9.6 (t, JSnC) | The aromatic carbons show characteristic splitting due to coupling with fluorine.[17][18] Carbons directly attached to tin will show satellite peaks due to ¹¹⁷Sn and ¹¹⁹Sn coupling. The butyl chain carbons will appear in the aliphatic region.[19] |

| ¹⁹F NMR | ~ -112 to -114 | A single resonance is expected for the fluorine atom on the aromatic ring.[18] The chemical shift is characteristic for a fluoroaromatic compound.[20] |

| ¹¹⁹Sn NMR | ~ -50 to -70 | For tetraorganotin compounds (R₄Sn), the chemical shift is typically in this upfield region relative to the SnMe₄ standard.[21][22] A single sharp peak confirms the presence of one tin environment.[23][24] |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition of the compound. Due to the multiple stable isotopes of tin, the molecular ion peak will appear as a characteristic cluster of signals.

| Technique | Expected m/z Value | Key Features and Interpretation |

| GC-MS or LC-MS (ESI/APCI) | Molecular Ion [M]⁺: ~386 | The molecular formula is C₁₈H₃₁FSn.[25] The mass spectrum will show a distinctive isotopic pattern for the molecular ion due to the ten stable isotopes of tin, which is a definitive confirmation of the compound's identity. Primary fragmentation often involves the loss of butyl radicals (m/z -57). |

Conclusion

This guide provides a robust and detailed framework for the successful synthesis and verification of this compound. By combining a well-established Grignard protocol with rigorous safety measures and comprehensive analytical characterization, researchers can confidently produce this valuable reagent for applications in drug discovery and materials science. The causality behind each step—from the necessity of anhydrous conditions to the interpretation of multi-nuclear NMR data—equips the scientist with the understanding needed to troubleshoot and adapt this methodology effectively.

References

- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.

-

Rupar, P. A., et al. (2008). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

SCIEX. (n.d.). Organotin compounds. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

- Del Valle Lab. (n.d.). Standard Operating Procedure: Organotin reagents.

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]

-

The National Academies Press. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H- and 119Sn-NMR spectral data (ppm, DMSO-d6) of complexes 1-4. Retrieved from [Link]

-

Jastrzebski, J. T. B. H., et al. (1991). 119Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

ResearchGate. (2021). 119Sn NMR spectral data of organotin(IV) complexes – A review. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C and 119Sn NMR Data of Organotin(IV) Compounds. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution. Retrieved from [Link]

- Google Patents. (2005). WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.

-

Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

-

Overman, L. E., et al. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. University of California, Irvine. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). TRIS(4-METHYLPHENYL)-4-FLUOROPHENYLSTANNANE - [19F NMR]. SpectraBase. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Supporting Information. (n.d.). Copies of 1H and 13C NMR Spectra of Products. Retrieved from [Link]

-

Halligan, N. G., & Blaszczak, L. C. (n.d.). Allyltributyltin. Organic Syntheses Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Generic Route to Fluoroalkyl-containing Phosphanes†. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Salunkhe, R. S., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1H NMR spectrum of.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (1977). US4058545A - Method for preparing tri(β-substituted phenethyl)tin halides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 4. delvallelab.weebly.com [delvallelab.weebly.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. 4-Fluorophenylmagnesium Bromide | 352-13-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. leah4sci.com [leah4sci.com]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. This compound | C18H31FSn | CID 2737524 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Tributyl(4-fluorophenyl)stannane

Introduction

Tributyl(4-fluorophenyl)stannane (C₁₈H₃₁FSn) is an organotin compound widely utilized in organic synthesis, particularly as a key coupling partner in Stille reactions to introduce the 4-fluorophenyl moiety into complex molecules.[1] Its stability, reactivity, and the utility of the fluorinated aromatic group make it a valuable reagent for medicinal chemistry and materials science. Accurate structural verification and purity assessment are paramount for its successful application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will deconstruct the spectrum by examining the distinct contributions of the tributyltin and the 4-fluorophenyl fragments, focusing on the underlying principles of chemical shift, spin-spin coupling, and the influence of heteroatoms like tin (Sn) and fluorine (F). This document is intended for researchers and drug development professionals who require a deep, practical understanding of how to interpret this data with confidence.

Theoretical Framework: Decoding the Spectrum

The ¹H NMR spectrum of this compound is governed by several key principles. Understanding these provides the causality behind the observed spectral features.

-

Chemical Shift (δ): The position of a proton signal on the ppm scale is dictated by its local electronic environment. Electronegative atoms or groups withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field and shifting their signal to a higher ppm value (downfield).[2] In this molecule, the tin atom directly attached to the butyl chains and the phenyl ring, along with the highly electronegative fluorine atom on the ring, are the primary influencers of the chemical shifts.

-

Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus, causing signals to split into multiplets.[3] The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). In this spectrum, we will observe:

-

³J_HH (Vicinal Coupling): Coupling between protons on adjacent carbons, typically 6-8 Hz. This is responsible for the multiplet patterns in the butyl chains.

-

J_HF (Fluorine-Proton Coupling): Coupling between the ¹⁹F nucleus (spin I=½) and protons on the phenyl ring. This coupling occurs over multiple bonds, with ortho-coupling (³J_HF) being larger than meta-coupling (⁴J_HF).[4]

-

J_SnH (Tin-Proton Coupling): Tin has two NMR-active isotopes with spin I=½: ¹¹⁹Sn (8.59% abundance) and ¹¹⁷Sn (7.68% abundance). These isotopes couple with nearby protons, resulting in low-intensity "satellite" peaks flanking the main proton signal.[5][6] The magnitude of ²J_SnH (for protons on the α-carbon) is a key diagnostic feature.

-

Spectral Analysis: A Detailed Interpretation

The spectrum of this compound is best analyzed by considering its two constituent parts: the aliphatic tributyl chains and the aromatic 4-fluorophenyl ring. A reference spectrum in CDCl₃ shows signals in two main regions: the aromatic region (7.0-7.5 ppm) and the aliphatic region (0.8-1.7 ppm).[7]

The Tributyl Group Region (δ 0.8 – 1.7 ppm)

The four distinct proton environments of the three identical butyl chains give rise to a series of overlapping multiplets.

-

H-δ (Terminal CH₃): The nine protons of the terminal methyl groups appear as a triplet around δ 0.90 ppm . The triplet arises from coupling (³J_HH) to the two adjacent H-γ protons.

-

H-α (Sn-CH₂): The six protons on the carbons directly bonded to the tin atom are the most deshielded of the aliphatic protons due to the proximity of the electropositive tin. They appear as a multiplet around δ 1.03 ppm . These signals are often broadened and exhibit characteristic tin satellites. The ²J(¹¹⁹Sn,¹H) coupling constant is typically in the range of 49-61 Hz.[5]

-

H-γ (CH₂-CH₃): The six protons of the penultimate methylene groups appear further downfield as a sextet (or multiplet) around δ 1.34 ppm , resulting from coupling to the adjacent methyl (3H) and methylene (2H) protons.

-

H-β (-CH₂-): The six protons of the central methylene groups are found as a multiplet around δ 1.53 ppm .

The 4-Fluorophenyl Group Region (δ 7.0 – 7.5 ppm)

The aromatic region displays a more complex pattern due to the combined effects of proton-proton and proton-fluorine coupling. The molecule exhibits a plane of symmetry through the C-Sn and C-F bonds, creating two sets of chemically equivalent protons (H_ortho and H_meta relative to fluorine).

-

H_meta (Protons ortho to Tin): These two protons appear as a multiplet centered around δ 7.41 ppm .[7] They are deshielded by the tin atom. They are coupled to the adjacent H_ortho protons (³J_HH ≈ 8.4 Hz) and exhibit a smaller long-range coupling to the fluorine atom (⁴J_HF).

-

H_ortho (Protons ortho to Fluorine): These two protons appear as a doublet of doublets at δ 7.04 ppm .[7] This distinct pattern is a result of two different couplings:

-

A large vicinal coupling to the adjacent H_meta protons (³J_HH ≈ 8.4 Hz ).

-

A significant ortho-coupling to the fluorine atom (³J_HF ≈ 9.7 Hz ).

-

Data Summary Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Tributyl Group | ||||

| H-δ (terminal CH₃) | ~0.90 | Triplet (t) | 9H | ³J_HH ≈ 7.3 Hz |

| H-α (Sn-CH₂) | ~1.03 | Multiplet (m) | 6H | ²J_SnH ≈ 50-60 Hz |

| H-γ (-CH₂-CH₃) | ~1.34 | Multiplet (m) | 6H | |

| H-β (-CH₂-CH₂-Sn) | ~1.53 | Multiplet (m) | 6H | |

| 4-Fluorophenyl Group | ||||

| H_ortho (to F) | ~7.04 | Doublet of Doublets (dd) | 2H | ³J_HH ≈ 8.4 Hz, ³J_HF ≈ 9.7 Hz |

| H_meta (to F) | ~7.41 | Multiplet (m) | 2H | ³J_HH ≈ 8.4 Hz, ⁴J_HF (small) |

Note: Chemical shift and coupling values are based on reported data in CDCl₃ and may vary slightly with solvent and concentration.[5][7]

Experimental Protocol for ¹H NMR Acquisition

A self-validating protocol ensures reproducible and high-quality data.

1. Sample Preparation:

-

Solvent Selection: Use a standard deuterated solvent such as Chloroform-d (CDCl₃). Ensure the solvent is dry, as organotin compounds can be sensitive to moisture.[8]

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: While modern spectrometers can lock onto the residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm), Tetramethylsilane (TMS) can be added as an internal reference (δ 0.00 ppm) if absolute precision is required.[8]

2. NMR Spectrometer Setup:

-

Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended to resolve the complex multiplets in the aromatic and aliphatic regions.

-

Acquisition Parameters:

-

Temperature: 298 K (25 °C).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for ensuring quantitative integration, especially for nuclei near the tin center.

-

Number of Scans (ns): 8-16 scans are typically sufficient for a sample of this concentration.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the spectrum by setting the residual solvent peak or TMS peak to its known chemical shift.

-

Integrate all signals and analyze the multiplicities and coupling constants.

Visualization of Key Concepts

Diagrams can clarify complex relationships within the data acquisition and interpretation process.

Caption: Workflow for NMR analysis of this compound.

Caption: Key J-coupling interactions in the 4-fluorophenyl ring.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The aliphatic region (0.8-1.7 ppm) confirms the presence and integrity of the three butyl chains attached to the tin atom. The aromatic region (7.0-7.5 ppm) is particularly diagnostic, where the characteristic doublet of doublets and multiplet patterns unequivocally establish the 1,4-disubstitution pattern of the phenyl ring. The specific chemical shifts and coupling constants, especially the proton-fluorine (J_HF) and proton-tin (J_SnH) interactions, serve as definitive fingerprints for this compound. By following a systematic approach to acquisition and interpretation as outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring its effective use in synthetic applications.

References

-

National Institutes of Health (NIH). "The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC." Available at: [Link]

-

The Royal Society of Chemistry. "Supplementary Information for: Catalytic silylstannylation of aryl halides with silylstannanes and potassium tert-butoxide." Available at: [Link]

-

PubChem, National Center for Biotechnology Information. "this compound." Available at: [Link]

-

Chemistry LibreTexts. "5.5: The Basis for Differences in Chemical Shift." Available at: [Link]

-

Compound Interest. "A Guide to 1H NMR Chemical Shift Values." Available at: [Link]

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]

-

University of Wisconsin-Madison. "Notes on NMR Solvents." Available at: [Link]

-

Piers, W. E., et al. (2015). "Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds." Dalton Transactions, 44(35), 15485-15499. Available at: [Link]

-

McFarlane, W. (1967). "Heteronuclear double resonance: ¹¹⁹Sn–¹³C spin–spin coupling in organotin compounds." Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1660-1662. Available at: [Link]

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Heteronuclear double resonance: 119Sn–13C spin–spin coupling in organotin compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

An In-Depth Technical Guide to the ¹³C NMR Analysis of Tributyl(4-fluorophenyl)stannane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ¹³C NMR in the Structural Elucidation of Organotin Compounds

In the realm of modern synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unparalleled insights into molecular structure in solution. For organometallic compounds, such as tributyl(4-fluorophenyl)stannane, ¹³C NMR spectroscopy is a particularly powerful tool. It allows for the direct observation of the carbon backbone, providing invaluable information on the electronic environment of each carbon atom.

This compound is a versatile reagent in organic synthesis, notably in Stille cross-coupling reactions, which are fundamental for the creation of carbon-carbon bonds in complex organic molecules. The presence of both a fluorine atom and a tin atom in its structure introduces unique spectroscopic features, making its ¹³C NMR spectrum a rich source of structural information. The chemical shifts (δ) of the carbon atoms are influenced by the electronegativity of the substituents and the heavy tin atom. Furthermore, the coupling between carbon-13 and the NMR-active nuclei, tin (¹¹⁹Sn and ¹¹⁷Sn) and fluorine (¹⁹F), provides through-bond connectivity information that is crucial for unambiguous signal assignment.

This technical guide provides a comprehensive overview of the ¹³C NMR data for this compound, a detailed experimental protocol for data acquisition, and an in-depth analysis of the spectral features. By understanding the principles behind the chemical shifts and coupling constants, researchers can confidently characterize this and similar organotin compounds, ensuring the integrity of their synthetic endeavors.

Predicted ¹³C NMR Data for this compound

While a publicly available, peer-reviewed ¹³C NMR dataset for this compound with complete assignment and coupling constants is not readily accessible in the cited literature, we can predict the expected chemical shifts and coupling patterns based on known data for analogous compounds and established principles of NMR spectroscopy. The following table summarizes the anticipated ¹³C NMR data in a typical solvent such as deuterochloroform (CDCl₃).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Ring | |||

| C1 (ipso-C) | 130 - 135 | Doublet of multiplets | ¹J(¹¹⁹/¹¹⁷Sn, C) ≈ 400-500²J(F, C) ≈ 20-30 |

| C2, C6 (ortho-C) | 136 - 140 | Doublet of multiplets | ²J(¹¹⁹/¹¹⁷Sn, C) ≈ 30-40³J(F, C) ≈ 5-10 |

| C3, C5 (meta-C) | 115 - 120 | Doublet of multiplets | ³J(¹¹⁹/¹¹⁷Sn, C) ≈ 10-20²J(F, C) ≈ 20-25 |

| C4 (para-C) | 160 - 165 | Doublet of multiplets | ⁴J(¹¹⁹/¹¹⁷Sn, C) ≈ 5-10¹J(F, C) ≈ 240-260 |

| Tributyl Group | |||

| Cα | 9 - 12 | Triplet | ¹J(¹¹⁹/¹¹⁷Sn, C) ≈ 300-350 |

| Cβ | 29 - 32 | Triplet | ²J(¹¹⁹/¹¹⁷Sn, C) ≈ 20-30 |

| Cγ | 27 - 30 | Triplet | ³J(¹¹⁹/¹¹⁷Sn, C) ≈ 50-60 |

| Cδ | 13 - 15 | Quartet | ⁴J(¹¹⁹/¹¹⁷Sn, C) ≈ 10-15 |

Note: The predicted values are based on data from similar organotin and fluorinated aromatic compounds. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of high-quality ¹³C NMR spectra for organotin compounds requires careful consideration of experimental parameters to ensure accurate chemical shift determination and the observation of key coupling information.

1. Sample Preparation:

-

Solvent Selection: Deuterochloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity and free from water.

-

Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR and should be added to the sample to reference the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

Probe Tuning: Before data acquisition, the NMR probe must be tuned to the ¹³C frequency to maximize sensitivity.

-

Locking and Shimming: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field homogeneity should be optimized by shimming to obtain sharp and symmetrical peaks.

3. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine ¹³C NMR.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the complete relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is appropriate to cover the expected chemical shift range of both the aliphatic and aromatic carbons.

-

Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like ¹⁹F or ¹¹⁹/¹¹⁷Sn).

Data Processing and Analysis

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum should be carefully phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

-

Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify and list all the peaks. While integration in routine ¹³C NMR is not always quantitative due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a rough estimate of the relative number of carbons.

Visualization of the Molecular Structure and ¹³C NMR Assignment

Figure 1. Molecular structure of this compound with ¹³C atom labeling.

Interpretation of the ¹³C NMR Spectrum: A Deeper Dive

The ¹³C NMR spectrum of this compound is a confluence of several key structural features that influence the chemical shifts and give rise to characteristic coupling patterns. A thorough understanding of these effects is essential for accurate spectral interpretation.

Chemical Shift Analysis

-

Aromatic Region (115-165 ppm): The chemical shifts of the aromatic carbons are primarily influenced by the electron-withdrawing fluorine atom and the electropositive tributyltin group.

-

C4 (para-C): The carbon directly attached to the highly electronegative fluorine atom (C4) is expected to be the most deshielded in the aromatic region, appearing at the highest chemical shift (around 160-165 ppm). This is due to the strong inductive effect of fluorine.

-

C1 (ipso-C): The carbon directly bonded to the tin atom (C1) will also be significantly affected. The chemical shift of this carbon is influenced by the "heavy atom effect" of tin and its electropositive nature.

-

C3, C5 (meta-C): These carbons are expected to be the most shielded in the aromatic region, appearing at the lowest chemical shifts (around 115-120 ppm). This is due to the resonance effect of the fluorine atom, which donates electron density to the meta positions.

-

C2, C6 (ortho-C): The chemical shifts of these carbons will be influenced by a combination of the inductive effect of the tin and the resonance effect of the fluorine.

-

-

Aliphatic Region (10-35 ppm): The chemical shifts of the butyl group carbons are characteristic of saturated hydrocarbons.

-

Cα: The carbon directly attached to the tin atom is the most deshielded of the butyl carbons due to the proximity of the electropositive tin atom.

-

Cβ, Cγ, Cδ: The chemical shifts of the subsequent carbons in the butyl chain follow a predictable pattern, generally shifting to lower ppm values as the distance from the tin atom increases.

-

Analysis of Coupling Constants

A key feature of the ¹³C NMR spectrum of this compound is the presence of scalar couplings between ¹³C and other NMR-active nuclei, namely ¹⁹F and the tin isotopes ¹¹⁹Sn and ¹¹⁷Sn. These couplings provide invaluable structural information.

-

¹³C-¹⁹F Coupling: The magnitude of the ¹³C-¹⁹F coupling constant (J(C,F)) is dependent on the number of bonds separating the two nuclei.

-

¹J(C,F): A large one-bond coupling is expected between C4 and the directly attached fluorine atom, typically in the range of 240-260 Hz.[1] This large coupling is a definitive marker for the carbon atom bonded to fluorine.

-

²J(C,F), ³J(C,F), and longer-range couplings: Two- and three-bond couplings to the other aromatic carbons will also be observed, with magnitudes that decrease with an increasing number of bonds. These smaller couplings are useful for confirming the assignments of the other aromatic signals.

-

-

¹³C-¹¹⁹/¹¹⁷Sn Coupling: Tin has two NMR-active isotopes with spin I = 1/2: ¹¹⁹Sn (natural abundance 8.59%) and ¹¹⁷Sn (natural abundance 7.68%). Both isotopes will couple to the carbon atoms, resulting in satellite peaks flanking the main ¹³C signal. The coupling constant for ¹¹⁹Sn is slightly larger than that for ¹¹⁷Sn.

-

¹J(Sn,C): The one-bond coupling between the tin atom and the directly attached carbons (C1 and Cα) is typically large and provides direct evidence of the Sn-C bond. The magnitude of this coupling is sensitive to the hybridization of the carbon and the coordination number of the tin atom.

-

ⁿJ(Sn,C) (n > 1): Two-, three-, and four-bond couplings between tin and the other carbons in the molecule will also be present, though with smaller magnitudes. These long-range couplings are valuable for confirming the overall structure.

-

Workflow for Spectral Assignment

Figure 2. A logical workflow for the assignment of the ¹³C NMR spectrum of this compound.

Conclusion

The ¹³C NMR spectrum of this compound offers a wealth of information for the unambiguous confirmation of its structure. By carefully analyzing the chemical shifts and the characteristic ¹³C-¹⁹F and ¹³C-¹¹⁹/¹¹⁷Sn coupling constants, researchers can confidently assign each carbon atom in the molecule. The principles and methodologies outlined in this guide provide a robust framework for the characterization of this important synthetic reagent and can be extended to the analysis of other complex organometallic compounds. A thorough understanding of these NMR parameters is an indispensable skill for scientists in organic synthesis and drug discovery, ensuring the reliability and reproducibility of their chemical research.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

-

ResearchGate. 13C NMR chemical shifts (δ values, ppm) and coupling constants [ n J(...). [Link]

-

Chemistry LibreTexts. 13.7: Characterization of Organometallic Complexes. [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

-

Organic Chemistry Data. NMR Spectroscopy – 13C NMR Coupling Constants. [Link]

-

Wiley Science Solutions. SpectraBase. [Link]://spectrabase.com/]([Link])

Sources

Mass spectrometry of Tributyl(4-fluorophenyl)stannane

An In-Depth Technical Guide to the Mass Spectrometry of Tributyl(4-fluorophenyl)stannane

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound (C₁₈H₃₁FSn), an organotin compound relevant in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical methodologies for characterizing this specific molecule using modern mass spectrometry techniques. We will examine the distinct fragmentation behaviors under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions, providing field-proven insights into experimental design, data interpretation, and structural elucidation. The guide emphasizes the causality behind analytical choices, ensuring that each protocol is presented as a self-validating system for robust and reliable results.

Introduction: The Analytical Imperative for Organotin Compounds

This compound is a tetraorganostannane compound, a class of molecules widely used as intermediates in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds. Their utility in constructing complex molecular architectures, including active pharmaceutical ingredients, necessitates precise analytical methods for identification, purity assessment, and reaction monitoring. Mass spectrometry (MS) stands as a premier technique for this purpose due to its exceptional sensitivity, specificity, and ability to provide detailed structural information.[1]

The presence of a tin (Sn) atom, with its unique and complex isotopic signature, makes mass spectrometry an unequivocally powerful tool for identifying tin-containing compounds.[2] Tin has the largest number of stable isotopes of any element, creating a characteristic and easily recognizable pattern in a mass spectrum that serves as a definitive marker for its presence in an ion.[2][3] This guide will dissect the analysis of this compound using two orthogonal, yet complementary, mass spectrometric workflows: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Tin Isotope Pattern: A Foundational Fingerprint

A fundamental aspect of interpreting the mass spectrum of any organotin compound is the recognition of the tin isotopic cluster. Unlike elements like carbon or hydrogen, tin is composed of ten naturally occurring stable isotopes, with three being highly abundant.[2] This distribution creates a unique multiplet of peaks for any tin-containing fragment, where the relative intensities of the peaks are dictated by the isotopic abundances.

Table 1: Major Stable Isotopes of Tin

| Isotope | Exact Mass (Da) | Natural Abundance (%) |

|---|---|---|

| ¹¹⁶Sn | 115.901747 | 14.54 |

| ¹¹⁷Sn | 116.902956 | 7.68 |

| ¹¹⁸Sn | 117.901609 | 24.22 |

| ¹¹⁹Sn | 118.903311 | 8.59 |

| ¹²⁰Sn | 119.902199 | 32.58 |

| ¹²²Sn | 121.903440 | 4.63 |

| ¹²⁴Sn | 123.905274 | 5.79 |

(Data sourced from WebElements Periodic Table)[2]

For any fragment containing a single tin atom, a cluster of peaks spanning approximately 8-10 Da will be observed, with the most intense peak corresponding to the ¹²⁰Sn isotope. This pattern is a highly reliable diagnostic tool for identifying fragments that have retained the tin atom during the fragmentation process.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a robust technique for analyzing volatile and thermally stable compounds like this compound. The high-energy Electron Ionization (EI) source (typically 70 eV) induces extensive and reproducible fragmentation, providing a detailed structural fingerprint of the molecule.[6][7]

Rationale for Direct GC-MS Analysis

Unlike polar organotin species (e.g., dibutyltin), which require a derivatization step to increase their volatility for GC analysis, tetra-substituted organotins like this compound are sufficiently volatile and thermally stable for direct injection.[8][9] This simplifies sample preparation significantly, reducing potential sources of error and sample loss.

Experimental Protocol: GC-MS

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a high-purity volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of 10-100 µg/mL.

-

GC System: Agilent GC System (or equivalent).

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1) at 280°C.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal. The phenyl-substituted stationary phase provides good resolution for aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 300°C.

-

Final hold: Hold at 300°C for 5 minutes.

-

-

MS System: Quadrupole or Ion Trap Mass Spectrometer.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.[6]

-

Mass Range: Scan from m/z 40 to 500.

EI Fragmentation Pathway and Interpretation

Upon entering the EI source, the molecule is ionized to form an energetically unstable molecular ion (M⁺•), which then undergoes a cascade of fragmentation reactions.[7] The fragmentation of organotin compounds is well-characterized and primarily involves the cleavage of the carbon-tin bonds, which are the weakest bonds in the molecule.[1]

The general principle is the sequential loss of the organic substituents as radicals, leading to a series of tin-containing cations. The stability of the resulting carbocation or radical influences the fragmentation pathway.[10]

Caption: Predicted EI fragmentation pathway for this compound.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z (for ¹²⁰Sn) | Proposed Ion Formula | Description |

|---|---|---|

| 386 | [C₁₈H₃₁FSn]⁺• | Molecular Ion (M⁺•). May be of low abundance.[1] |

| 329 | [C₁₄H₂₂FSn]⁺ | [M - C₄H₉]⁺: Loss of one butyl radical. Often the most abundant high-mass fragment. |

| 272 | [C₁₀H₁₃FSn]⁺ | [M - 2(C₄H₉)]⁺: Loss of two butyl radicals. |

| 215 | [C₆H₄FSn]⁺ | [M - 3(C₄H₉)]⁺: Loss of all three butyl radicals. |

| 177 | [C₄H₉Sn]⁺ | [Sn(C₄H₉)]⁺: A common fragment in butyltin spectra. |

| 120 | [Sn]⁺• | Bare Tin Ion. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |

| 57 | [C₄H₉]⁺ | Butyl cation. Often a highly abundant fragment. |

Causality in Fragmentation: The primary cleavage event is the loss of a butyl radical (•C₄H₉) over the fluorophenyl radical (•C₆H₄F). This is because the Sn-alkyl bond is generally weaker and its cleavage results in a more stable secondary radical compared to the aryl radical. The subsequent losses of butyl radicals are statistically favored. The presence of the intense peak at m/z 57 ([C₄H₉]⁺) is also a hallmark of butyl-substituted compounds.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

LC-MS/MS offers a complementary approach, particularly useful for complex mixtures or when analyzing less volatile degradation products. Electrospray Ionization (ESI) is a "soft" ionization technique that typically preserves the intact molecule as a pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), minimizing in-source fragmentation.[12] Structural information is then obtained by selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS).[13][14]

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Dissolve the sample in a compatible solvent, typically acetonitrile or methanol, to a concentration of 1-10 µg/mL.

-

LC System: UPLC or HPLC system (e.g., Shimadzu, Waters).

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[15]

-

Gradient:

-

Start at 70% B.

-

Ramp to 98% B over 5 minutes.

-

Hold at 98% B for 2 minutes.

-

Return to initial conditions and equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

-

Ion Source: ESI, positive ion mode.

-

Source Parameters:

-

Capillary Voltage: 3.5-4.0 kV.

-

Source Temperature: 120-150°C.[16]

-

Desolvation Gas Flow and Temperature: Optimize for signal intensity.

-

-

MS/MS Parameters:

-

Precursor Ion: Select the m/z corresponding to [M+H]⁺ or [M+Na]⁺. For this compound (MW 385.15 for ¹²⁰Sn), the protonated species [M+H]⁺ would be at m/z 387.16.

-

Collision Energy: Perform a ramping experiment (e.g., 10-40 eV) to find the optimal energy for producing a rich spectrum of product ions.

-

ESI-MS/MS Fragmentation Pathway

Fragmentation in CID occurs through the collision of the precursor ion with an inert gas (e.g., nitrogen or argon). Unlike EI, this is a lower-energy process that typically involves the loss of stable, neutral molecules rather than radicals.[4][13] For the protonated this compound, fragmentation will proceed via neutral losses.

Table 3: Predicted Key Product Ions in the ESI-MS/MS Spectrum of [M+H]⁺ (m/z 387)

| Precursor Ion m/z (for ¹²⁰Sn) | Product Ion m/z (for ¹²⁰Sn) | Proposed Ion Formula | Description |

|---|---|---|---|

| 387 | 329 | [C₁₄H₂₂FSn]⁺ | Loss of neutral butane (C₄H₁₀, 58 Da). This is a common loss from protonated butyltin species. |

| 387 | 291 | [C₁₂H₂₈Sn]⁺ | Loss of neutral fluorobenzene (C₆H₅F, 96 Da). |

| 329 | 271 | [C₁₀H₁₃FSn]⁺ | Subsequent loss of butane from the m/z 329 fragment. |

Mechanistic Insight: In the positive ESI mode, the initial protonation likely occurs at a site that can stabilize the charge. Fragmentation then proceeds via pathways that lead to stable neutral losses. The loss of butane (58 Da) is a characteristic fragmentation for protonated tributyltin species.[14] The alternative loss of fluorobenzene (96 Da) is also highly plausible, leading to the formation of the tributyltin cation [Sn(C₄H₉)₃]⁺ at m/z 291.

Conclusion: A Synergistic Approach to Analysis

The comprehensive characterization of this compound is best achieved through a synergistic application of GC-MS and LC-MS/MS.

-

GC-EI-MS provides an information-rich, library-searchable fragmentation pattern that is highly characteristic of the molecule's covalent structure. It is the gold standard for unambiguous identification based on fragmentation fingerprints.

-

LC-ESI-MS/MS excels in providing clear molecular weight information from the soft ionization process and allows for targeted fragmentation experiments. This is particularly valuable for analyzing the compound in complex matrices or for quantitative studies where specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) can be monitored for ultimate sensitivity and selectivity.[17]

By understanding the fundamental principles of ionization and the predictable fragmentation pathways detailed in this guide, researchers can confidently select the appropriate methodology, optimize experimental parameters, and accurately interpret the resulting data to achieve their analytical goals.

References

-

David, F. et al. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Agilent Technologies Application Note. Available at: [Link]

-

Lo Giudice, R. et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry, 20(6). Available at: [Link]

-

Agilent Technologies (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Application Note. Available at: [Link]

-

Sasaki, K. et al. (1995). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 718(1), 101-107. Available at: [Link]

-

Přibylová, P. et al. (2006). Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. Journal of Mass Spectrometry, 41(8), 1034-1044. Available at: [Link]

-

Přibylová, P. et al. (2006). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 78(13), 4583-4591. Available at: [Link]

-

AB SCIEX (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. Technical Note. Available at: [Link]

-

PubChem (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Radojevic, J. et al. (2007). Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Journal of Mass Spectrometry, 42(7), 918-928. Available at: [Link]

-

Commission on Isotopic Abundances and Atomic Weights (n.d.). Atomic Weight of Tin. CIAAW. Available at: [Link]

-

Nichols, D. S. et al. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(15), 3745-3750. Available at: [Link]

-

WebElements (n.d.). Tin: isotope data. Available at: [Link]

-

Radojevic, J. et al. (2007). Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds. Journal of Mass Spectrometry, 42(7), 918-928. Available at: [Link]

-

Wikipedia (n.d.). Electrospray ionization. Available at: [Link]

-

Shahzadi, S. et al. (2004). Mass Spectrometric Studies of Tributyltin(IV) Carboxylates of Biologically Active Ligands. Journal of the Chemical Society of Pakistan, 26(4), 384-390. Available at: [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Wikipedia (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. WebElements Periodic Table » Tin » isotope data [webelements.com]

- 3. Atomic Weight of Tin | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. holcapek.upce.cz [holcapek.upce.cz]

- 5. Electrospray ionization-multistage tandem mass spectrometry of complex multitin organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. analchemres.org [analchemres.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. gcms.labrulez.com [gcms.labrulez.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. whitman.edu [whitman.edu]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sciex.jp [sciex.jp]

- 16. pubs.acs.org [pubs.acs.org]

- 17. agilent.com [agilent.com]

Introduction: The Role and Reactivity of Tributyl(4-fluorophenyl)stannane

An In-Depth Technical Guide to the Stability and Storage of Tributyl(4-fluorophenyl)stannane

For Researchers, Scientists, and Drug Development Professionals

This compound, a member of the organotin family, is a pivotal reagent in modern organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, where it serves as an efficient source of the 4-fluorophenyl moiety.[1] This functional group is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and altered electronic characteristics.[1] The successful application of this reagent, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, and best practices for its storage and handling to ensure its reactivity and purity in sensitive applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₁FSn | [2][3][4][5] |

| Molecular Weight | 385.15 g/mol | [2][3][4][5] |

| Appearance | Solid | [2][4] |

| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects) | [2][4] |

Core Principles of Stability and Degradation

The stability of this compound is influenced by several environmental factors, including temperature, moisture, air (oxygen), and light. Organotin compounds, in general, are susceptible to degradation through various mechanisms.[6]

Thermal Decomposition

While many organotin compounds exhibit good thermal stability at room temperature, they can begin to degrade at temperatures above 100°C.[6] The thermal decomposition of organotin compounds can proceed through various pathways, including the cleavage of the tin-carbon bonds.[7] For aryltributylstannanes, elevated temperatures can lead to homolytic cleavage of the Sn-C bond, potentially generating radical species that can participate in a variety of subsequent reactions.

Hydrolytic Instability

Organotin compounds, particularly those with halide or other leaving groups, can be susceptible to hydrolysis. While the Sn-C bond in aryltributylstannanes is generally more stable towards hydrolysis than, for example, Sn-O or Sn-N bonds, prolonged exposure to moisture can lead to the gradual cleavage of the butyl and/or the 4-fluorophenyl group from the tin atom. This process is often catalyzed by the presence of acids or bases. The likely initial product of hydrolysis is the corresponding hydroxystannane, which can exist in equilibrium with its dehydrated form, a distannoxane.

Oxidative Degradation

Exposure to atmospheric oxygen can lead to the oxidative degradation of organotin compounds. This process can be accelerated by heat and light. The oxidation can result in the cleavage of the tin-carbon bonds and the formation of various tin oxide species and organic byproducts. For this compound, this could lead to the formation of tributyltin oxide and fluorobenzene, among other products.

Photodegradation

Exposure to ultraviolet (UV) radiation can promote the degradation of organotin compounds.[8] The energy from UV light can be sufficient to induce homolytic cleavage of the Sn-C bonds, initiating radical chain reactions that lead to the decomposition of the material. The ICH Q1B guideline provides a framework for the photostability testing of new active substances and medicinal products, which can be adapted for reagents like this compound.[1][7][8][9][10]

The following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer (-20°C to -10°C) or under refrigeration (2°C to 8°C). | Reduces the rate of thermal decomposition and other degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation by excluding atmospheric oxygen. |

| Container | Use a tightly sealed, opaque container (e.g., amber glass bottle with a secure cap). | Protects from moisture ingress and exposure to light. |

| Moisture | Store in a dry environment. | Minimizes the risk of hydrolysis. |

Handling Procedures

-

Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere, for example, in a glovebox or using Schlenk line techniques.

-

Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use to prevent hydrolysis.

-

Avoid Heat: Do not expose the compound to high temperatures. If dissolution is necessary, use gentle warming and monitor the temperature carefully.

-

Light Protection: Minimize exposure to direct sunlight and strong artificial light.

-

Personal Protective Equipment (PPE): Due to the toxicity of organotin compounds, always wear appropriate PPE, including gloves, safety glasses, and a lab coat. All handling of the solid and its solutions should be conducted in a well-ventilated fume hood.

Experimental Workflow for Stability Assessment

A comprehensive stability study for this compound should involve both long-term and accelerated testing to evaluate its robustness under various conditions.

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended techniques.[6][11][12] For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte and its degradation products.[6][13][14]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the specificity of the analytical method.

-

Acid/Base Hydrolysis: Treat solutions of the compound with dilute HCl and NaOH at elevated temperatures (e.g., 60°C) for a defined period.

-

Oxidation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperatures.

-

Thermal Stress: Heat the solid compound in a controlled oven at temperatures above its recommended storage temperature (e.g., 60°C, 80°C, 100°C).

-

Photostability: Expose the solid compound and its solution to a light source that meets the requirements of ICH Q1B guidelines, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

Long-Term and Accelerated Stability Study Protocol

The following protocol outlines a structured approach to assessing the stability of this compound.

Caption: Experimental Workflow for Stability Assessment.

Conclusion: Ensuring the Integrity of a Key Synthetic Reagent

The stability and purity of this compound are paramount to its successful application in organic synthesis. By understanding its potential degradation pathways—thermal, hydrolytic, oxidative, and photochemical—and implementing rigorous storage and handling protocols, researchers can ensure the reagent's integrity. A systematic approach to stability testing, incorporating forced degradation studies and long-term/accelerated stability trials, provides the necessary data to define optimal storage conditions and shelf-life. Adherence to these principles will ultimately lead to more reliable and reproducible synthetic outcomes, particularly in the demanding context of pharmaceutical and materials science research.

References

-

European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. Retrieved from [Link]

-

SPL. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]

-

Al-Nahrain Journal of Science. (2021). Chemistry of Some Organotin Compounds. Retrieved from [Link]

-

Bentivenga, S. et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry. Retrieved from [Link]

-

Blunden, S. J. (1981). Degradation spectrofluorescence and NMR studies of organotin compounds. Royal Holloway Research Online. Retrieved from [Link]

-

Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

-

ASTM International. (n.d.). Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from [Link]

-

Mass Spec Lab. (n.d.). Stability Testing. Retrieved from [Link]

-

EPA. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]